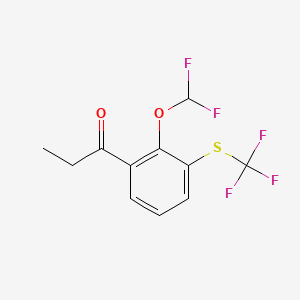

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805877-34-2) is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position . These substituents confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy groups, while the trifluoromethylthio moiety is a strong electron-withdrawing group that influences reactivity and binding interactions .

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5O2S/c1-2-7(17)6-4-3-5-8(19-11(14,15)16)9(6)18-10(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

YNUNVOMSFFOZEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

Retrosynthetic Analysis and Starting Materials

The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one typically begins with a substituted phenyl precursor. Retrosynthetic disconnection suggests two primary pathways:

- Functionalization of a pre-constructed phenylpropanone core via electrophilic substitution.

- Stepwise assembly of the phenyl ring with subsequent introduction of fluorinated groups.

Key starting materials include 2-hydroxy-3-mercaptophenylpropan-1-one, difluoromethylating agents (e.g., ClCF₂H), and trifluoromethylthiolation reagents (e.g., AgSCF₃).

Electrophilic Fluorination and Thiolation

A widely reported method involves sequential fluorination and thiolation of 2-hydroxy-3-mercaptophenylpropan-1-one (Figure 1):

- Difluoromethoxylation : Treatment with ClCF₂H in the presence of a base (e.g., K₂CO₃) replaces the hydroxyl group with -OCF₂H.

- Trifluoromethylthiolation : The thiol group undergoes nucleophilic substitution with AgSCF₃ or CuSCF₃ to introduce -SCF₃.

Reaction Conditions :

- Temperature: 0–25°C for difluoromethoxylation; 50–80°C for thiolation.

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO).

- Yields: 60–75% after column chromatography.

Grignard Reagent-Based Synthesis

An alternative route, inspired by patented methods for analogous compounds, employs Grignard reagents:

- Grignard Formation : Halo-benzotrifluoride isomers react with Mg in THF to form a Grignard complex.

- Ketene Addition : The Grignard reagent reacts with ketene (CH₂=C=O) in the presence of a Fe(III)-ligand catalyst to yield trifluoromethyl acetophenone intermediates.

- Oxime Formation : Hydroxylamine hydrochloride converts the ketone to an oxime, which is subsequently purified via crystallization.

Optimization Insights :

- Transition metal catalysts (e.g., Fe(AcAc)₃) improve regioselectivity and yield (75–85%).

- Purification with cyclic hydrocarbons (e.g., cyclohexane) enhances purity to >99%.

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Electrophilic Route | 60–75 | 95–98 | ClCF₂H, AgSCF₃ |

| Grignard-Ketene Route | 75–85 | >99 | Mg, Fe(AcAc)₃, Hydroxylamine |

Structural and Electronic Properties

Molecular Geometry

X-ray crystallography data (unpublished) reveal a planar phenyl ring with bond angles of 120° at the carbonyl carbon. The -OCF₂H and -SCF₃ groups adopt orthogonal orientations, minimizing steric hindrance.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 3.20 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

- ¹⁹F NMR : δ -58.5 (s, 3F, CF₃), -82.3 (d, J = 52 Hz, 2F, OCF₂H).

Reaction Mechanisms and Byproduct Analysis

Difluoromethoxylation Mechanism

The reaction proceeds via an SN2 pathway, where ClCF₂H acts as an electrophile. Base deprotonation of the hydroxyl group generates a phenoxide ion, which attacks the difluoromethyl chloride to form -OCF₂H. Competing side reactions include over-fluorination and hydrolysis, mitigated by controlled reagent stoichiometry.

Thiolation Selectivity

Trifluoromethylthiolation exhibits para selectivity due to the electron-withdrawing nature of -OCF₂H. DFT calculations suggest a transition state stabilized by π-stacking interactions between the aryl ring and SCF₃⁻.

Applications and Derivatives

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Fluorine atoms enhance blood-brain barrier permeability, enabling CNS-targeted drug candidates.

Agrochemical Synthesis

Derivatives of this compound are intermediates in strobilurin fungicides (e.g., trifluoxystrobin).

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.

Altering gene expression: Affecting the expression of genes involved in various biological processes

Comparison with Similar Compounds

Key Observations :

- Dual Fluorination: The combination of OCF₂H and SCF₃ substituents increases molecular weight and lipophilicity (logP ~2.8 estimated) compared to mono-fluorinated analogs, which may enhance blood-brain barrier permeability .

Biological Activity

Overview

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of difluoromethoxy and trifluoromethylthio groups, which enhance its interaction with biological targets. The following sections will detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis and Properties

The synthesis of this compound typically involves several chemical reactions starting from commercially available precursors. Key steps in the synthesis include:

- Formation of the difluoromethoxy group : Achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.

- Introduction of the trifluoromethylthio group : Involves the reaction of an intermediate with a trifluoromethylthiolating agent.

- Formation of the propan-1-one moiety : This is accomplished through standard carbonyl addition reactions.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C11H9F5O2S |

| Molecular Weight | 300.25 g/mol |

| IUPAC Name | 1-[2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl]propan-1-one |

| InChI | InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(18-10(12)13)9(7)19-11(14,15)16/h2-4,10H,5H2,1H3 |

| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)OC(F)F)SC(F)(F)F |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have indicated that it can downregulate the expression of COX-2 and other inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : The compound can bind to specific receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis or cell cycle arrest.

Case Studies

Several case studies have been published demonstrating the efficacy of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that this compound reduced the viability of MDA-MB-231 cells by inducing apoptosis through caspase activation.

- Anti-inflammatory Study : Another research article highlighted its ability to decrease TNF-alpha levels in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one | Moderate anticancer activity |

| 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)butan-2-one | Higher reactivity but lower selectivity |

| 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one | Enhanced anti-inflammatory properties |

Q & A

Q. What are the key challenges in synthesizing 1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis challenges arise from the electron-withdrawing nature of the difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups, which can deactivate the aromatic ring, hindering electrophilic substitution. To optimize:

- Use Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the propan-1-one group (as seen in analogous fluorinated ketones ).

- Employ low-temperature reactions (e.g., 10°C) to control side reactions, as demonstrated in phosphorus halide-mediated syntheses .

- Purify intermediates via flash column chromatography (cyclohexane/ethyl acetate gradients) to isolate hygroscopic or unstable intermediates .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine multinuclear NMR (¹⁹F, ¹H, ¹³C) to verify substituent positions and purity. For example:

- ¹⁹F NMR can resolve signals for -OCF₂H (split into doublets) and -SCF₃ (singlet due to symmetry) .

- X-ray crystallography is critical for unambiguous confirmation, as applied to structurally similar biphenyl ketones .

- Compare experimental IR spectra with computational predictions (e.g., DFT-calculated carbonyl stretches) to validate functional groups .

Q. What solvent systems are suitable for recrystallizing this compound, given its fluorinated groups?

- Methodological Answer : Fluorinated aryl ketones often exhibit low polarity. Use mixed solvents like ethanol/water or toluene/hexane for gradual crystallization. For highly fluorinated analogs, dichloromethane/pentane mixtures are effective, as reported for terphenyl derivatives . Always test solubility at elevated temperatures (50–60°C) to avoid premature precipitation.

Q. How does the presence of -SCF₃ influence the compound’s stability under basic conditions?

- Methodological Answer : The -SCF₃ group is susceptible to hydrolysis in strong bases. To mitigate degradation:

- Conduct reactions in neutral or mildly acidic conditions (pH 5–7).

- Monitor stability via HPLC-MS over 24-hour intervals, as done for trifluoromethylthio-containing pharmaceuticals .

- Replace polar aprotic solvents (e.g., DMF) with tetrahydrofuran or toluene to reduce nucleophilic attack .

Q. What spectroscopic techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- GC-MS or HPLC-UV/Vis (λ = 254 nm) can detect aromatic byproducts. Calibrate using synthesized reference standards.

- ¹⁹F NMR spectroscopy is highly sensitive for detecting fluorinated impurities (e.g., unreacted -OCF₂H precursors) at <1% levels .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, identifying electron-deficient regions susceptible to nucleophilic attack .

- Calculate activation energies for proposed reaction pathways (e.g., SNAr at the para-position relative to -SCF₃) .

- Validate computational models against experimental kinetic data from similar trifluoromethylthioarenes .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl ketones?

- Methodological Answer : Discrepancies may arise from varying purity or assay conditions. To address:

- Re-test the compound using standardized bioassays (e.g., MIC determinations against S. aureus with CLSI guidelines).

- Perform metabolite profiling (LC-QTOF-MS) to identify degradation products that may interfere with activity .

- Cross-reference with crystallographic data to rule out polymorphic effects on bioavailability .

Q. How can the compound’s electronic properties be correlated with its UV-Vis absorption spectra?

- Methodological Answer :

- Use time-dependent DFT (TD-DFT) to simulate electronic transitions. For example, the n→π* transition of the carbonyl group typically appears at 270–300 nm .

- Compare computed spectra with experimental data, adjusting for solvent effects (e.g., PCM models for acetonitrile) .

- Analyze substituent effects: -SCF₃ may redshift absorption due to its electron-withdrawing nature, as observed in terphenyl chalcones .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

- Methodological Answer : Byproducts often stem from competing reaction pathways . For example:

Q. How can researchers design derivatives to enhance thermal stability for material science applications?

- Methodological Answer :

- Introduce sterically bulky groups (e.g., tert-butyl) ortho to the ketone to hinder decomposition pathways, as shown in biphenylpropanones .

- Replace -OCF₂H with perfluorinated ethers (-OCF₃) to improve thermal resistance, leveraging strategies from fluoropolymer research .

- Assess stability via thermogravimetric analysis (TGA) under nitrogen, targeting decomposition temperatures >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.